molecular formula C4H6ClN3 B13317588 4-(2-chloroethyl)-1H-1,2,3-triazole

4-(2-chloroethyl)-1H-1,2,3-triazole

Cat. No.: B13317588
M. Wt: 131.56 g/mol
InChI Key: QQPOBJAXTSMBOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of the 1,2,3-Triazole Moiety as a Fundamental Heterocyclic System

The 1,2,3-triazole is an aromatic heterocycle characterized by a five-membered ring containing two carbon atoms and three adjacent nitrogen atoms. wikipedia.orgtandfonline.com This structure is surprisingly stable compared to other organic compounds with three consecutive nitrogen atoms. wikipedia.org All atoms in the triazole ring are sp2 hybridized, resulting in a planar structure with six delocalized π-electrons, which confers its aromatic character. tandfonline.comnih.govacs.org The presence of three nitrogen atoms makes triazoles energy-rich heterocycles. nih.gov

The 1,2,3-triazole moiety is a cornerstone in various scientific fields due to its unique properties. It is a significant platform in medicinal chemistry and chemical biology, playing key roles in various biological mechanisms. nih.gov Its derivatives have demonstrated a wide array of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. tandfonline.comnih.govfrontiersin.org In addition to its therapeutic potential, the triazole ring is utilized in materials science, agrochemicals, and as a component in dyes and corrosion inhibitors. nih.govfrontiersin.org

A pivotal moment in the history of triazole chemistry was the development of the Huisgen 1,3-dipolar cycloaddition, particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). nih.goviosrjournals.org This highly efficient and regioselective reaction, a prime example of "click chemistry," provides a straightforward method for synthesizing 1,4-disubstituted 1,2,3-triazoles, which has enormously accelerated research and applications involving this scaffold. nih.govnih.gov

Table 1: Physicochemical Properties of Isomeric Triazoles

Property1H-1,2,3-Triazole1H-1,2,4-Triazole
Molecular Formula C₂H₃N₃C₂H₃N₃
Molar Mass 69.07 g/mol wikipedia.org69.07 g/mol sigmaaldrich.com
Appearance Colorless liquid wikipedia.orgWhite powder solid nih.gov
Boiling Point 203 °C wikipedia.orgnih.gov260 °C nih.govsigmaaldrich.com
Melting Point 23-25 °C wikipedia.org119-121 °C sigmaaldrich.com
Solubility in Water Very soluble wikipedia.orgnih.govVery soluble nih.gov
Acidity (pKa) 9.4 wikipedia.org10.26 wikipedia.org
Basicity (pKb) 1.2 wikipedia.org-
Tautomers in Solution 2H-1,2,3-triazole is the major form in aqueous solution. wikipedia.org1H- and 4H- tautomers are in rapid equilibrium. nih.gov

This table presents a summary of key properties for the parent isomeric triazoles, compiled from various sources.

Academic Relevance of Functionalized 1H-1,2,3-Triazoles in Modern Chemical Synthesis

The academic and industrial relevance of 1,2,3-triazoles stems from their capacity to be functionalized, allowing for the creation of a vast library of derivatives with tailored properties. acs.org The structural characteristics of the triazole core can accommodate a wide range of substituents (both electrophiles and nucleophiles), paving the way for the construction of diverse and novel bioactive molecules. nih.gov

Modern chemical synthesis has embraced the 1,2,3-triazole scaffold, with research focusing on developing new and efficient synthetic methodologies. acs.orgrsc.org While the CuAAC reaction is a powerful tool for creating 1,4-disubstituted triazoles, significant effort has been invested in methods to produce other isomers, such as 1,5-disubstituted and 1,4,5-trisubstituted triazoles. tandfonline.comacs.org These methods include ruthenium-catalyzed reactions, which favor the 1,5-isomer, and various metal-free approaches. wikipedia.orgtandfonline.comrsc.org

The ability to introduce functional groups onto the triazole ring is critical for its application as a pharmacophore and a building block. For instance, researchers have developed multi-component reactions and one-pot syntheses to efficiently generate complex triazole derivatives. acs.orgnih.govorganic-chemistry.org These functionalized triazoles are not only studied for their direct biological effects but are also used as intermediates in the synthesis of more complex molecular architectures, such as triazole-fused heterocycles. rsc.org

Table 2: Examples of Research on Functionalized 1,2,3-Triazoles

Research FocusSynthetic ApproachKey Finding
Antimicrobial Agents Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) of aryl-azides with alkyne-functionalized sugars. nih.govNovel 1,2,3-triazole glycosides showed promising in vitro antibacterial and antifungal activity. nih.gov
Anticancer Agents Synthesis of imidazopyridine linked triazole hybrid conjugates. iosrjournals.orgA specific conjugate demonstrated significant antitumor activity against a human lung cancer cell line. iosrjournals.org
Multi-substituted Triazoles Reaction of β-carbonyl phosphonates and azides using a cesium carbonate system. acs.orgA highly regioselective method to access 1,4-, 1,5-, and 1,4,5-substituted triazoles under mild conditions. acs.org
Green Synthesis Microwave-mediated condensation of aromatic aldehydes, nitromethane, and sodium azide (B81097). tandfonline.comAn efficient process for synthesizing 1,2,3-triazole derivatives with excellent yields and easy product isolation. tandfonline.com

This table highlights selected research demonstrating the synthesis and application of functionalized 1,2,3-triazoles.

Structural Context of 4-(2-chloroethyl)-1H-1,2,3-triazole within Nitrogen-Rich Heterocycles

Nitrogen-rich heterocycles are a class of organic compounds that form the core of many biologically active molecules, including pharmaceuticals and natural products. researchgate.net The presence of multiple nitrogen atoms imparts unique electronic properties, such as the ability to participate in hydrogen bonding and other non-covalent interactions, which are crucial for binding to biological targets like enzymes and receptors. researchgate.net The 1,2,3-triazole ring is a prime example of such a scaffold.

Within this class, This compound is a specific functionalized derivative. uni.lu Its structure consists of the parent 1H-1,2,3-triazole ring with a 2-chloroethyl group attached at the 4-position. This substituent is significant because the carbon-chlorine bond is reactive, making the chloroethyl group a valuable synthetic handle. evitachem.com

The compound serves as a reactive building block in organic synthesis. The chlorine atom can be displaced by a variety of nucleophiles in substitution reactions, allowing for the facile introduction of other functional groups or the linkage of the triazole moiety to larger, more complex molecules. This reactivity makes this compound a useful intermediate for creating libraries of novel compounds for drug discovery and materials science research. evitachem.com Its utility lies in combining the inherent stability and desirable properties of the triazole core with the synthetic versatility of the chloroethyl side chain.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-chloroethyl)-2H-triazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6ClN3/c5-2-1-4-3-6-8-7-4/h3H,1-2H2,(H,6,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQPOBJAXTSMBOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNN=C1CCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic and Analytical Characterization of 4 2 Chloroethyl 1h 1,2,3 Triazole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, researchers can deduce the connectivity and chemical environment of protons and carbons.

¹H NMR for Proton Environment Analysis

Proton NMR (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms in a molecule. In the context of 4-(2-chloroethyl)-1H-1,2,3-triazole derivatives, the chemical shifts, multiplicities, and coupling constants of the proton signals are key to confirming the structure.

For instance, in 1,4-disubstituted 1,2,3-triazoles, the proton on the C5 carbon of the triazole ring typically appears as a singlet in the downfield region of the spectrum, generally between 8.00 and 8.75 ppm. mdpi.com The protons of the 2-chloroethyl group exhibit characteristic signals. The methylene (B1212753) group adjacent to the triazole ring and the methylene group adjacent to the chlorine atom would each produce a distinct triplet, assuming coupling between them.

In related triazole derivatives, specific proton signals offer clear structural evidence. For example, the ¹H NMR spectrum of 2-nitro-1,3-bis(4,4′-diphenyl)-1,2,3-triazolyl-2-azapropane shows a singlet for the two triazole protons at 8.75 ppm. mdpi.com Similarly, in metronidazole-derived 1H-1,2,3-triazole compounds, the triazole proton signal is observed as a singlet around 7.99 ppm. nih.gov

Table 1: Representative ¹H NMR Data for 1,2,3-Triazole Derivatives

Compound Functional Group Protons Chemical Shift (δ, ppm) Multiplicity
2-Nitro-1,3-bis(4,4′-diphenyl)-1,2,3-triazolyl-2-azapropane Triazole H-5 8.75 s
Phenyl H 7.34-7.87 m
CH₂ 6.66 s
Metronidazole-derived 1H-1,2,3-triazole Triazole H-5 7.99 s
Imidazole H 8.13 s
Aromatic H 7.05-7.67 m

Note: 's' denotes singlet, 'd' denotes doublet, 'm' denotes multiplet. Data sourced from studies on related triazole structures. mdpi.comnih.gov

¹³C NMR for Carbon Skeleton Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon framework of a molecule. Each unique carbon atom in the structure gives a distinct signal, allowing for the complete mapping of the carbon skeleton.

For 1,4-disubstituted 1,2,3-triazole derivatives, the carbon atoms of the triazole ring (C4 and C5) are of particular interest. The chemical shifts for these carbons typically appear in the range of 122.46–127.49 ppm for C5 and 139.27–148.64 ppm for C4. mdpi.com The carbons of the 2-chloroethyl substituent will also have characteristic chemical shifts.

In the analysis of 2-nitro-1,3-bis(4,4′-diphenyl)-1,2,3-triazolyl-2-azapropane, the ¹³C NMR spectrum shows signals for the triazole carbons at 146.92 ppm and 122.59 ppm, confirming the 1,4-disubstitution pattern. mdpi.com Studies on other triazole derivatives have similarly used ¹³C NMR to confirm their structures. rsc.orgrsc.org

Table 2: Representative ¹³C NMR Data for 1,2,3-Triazole Derivatives

Compound Carbon Atom Chemical Shift (δ, ppm)
2-Nitro-1,3-bis(4,4′-diphenyl)-1,2,3-triazolyl-2-azapropane Triazole C4 146.92
Triazole C5 122.59
Phenyl C 125.77, 128.62, 129.42, 130.68
CH₂ 62.94
1-benzyl-4-phenyl-1H-1,2,3-triazole Triazole C4/C5 146.2, 121.5
Benzyl & Phenyl C 127.8, 128.6, 128.8, 129.4, 130.6, 132.5, 136.5

Note: Data sourced from studies on related triazole structures. mdpi.comrsc.org

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignments

To unambiguously assign all proton and carbon signals and to confirm the connectivity between different parts of the molecule, two-dimensional (2D) NMR techniques are employed. nih.gov

COSY (Correlation Spectroscopy): This experiment shows correlations between coupled protons, helping to identify adjacent protons, such as those in the 2-chloroethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It is invaluable for assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away. This is crucial for establishing the connectivity between the 2-chloroethyl substituent and the triazole ring, as well as the position of substituents on the triazole ring.

The regiochemistry of synthesized triazole derivatives can be definitively established using these 2D NMR techniques. nih.gov

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a "fingerprint" that is unique to its structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Characteristic Band Identification

FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these absorptions are characteristic of specific bonds.

For this compound derivatives, the FT-IR spectrum would be expected to show characteristic absorption bands for the N-H stretch of the triazole ring (around 3100-3150 cm⁻¹), C-H stretches, C=C and N=N stretches of the aromatic triazole ring, and the C-Cl stretch of the chloroethyl group.

In related triazole compounds, the N-H stretching vibration is typically observed around 3126 cm⁻¹. researchgate.net The aromatic C=C stretching vibrations are found in the region of 1450-1600 cm⁻¹, and the -N=N- stretching vibration is often seen around 1543 cm⁻¹. researchgate.net For example, the IR spectrum of 2-nitro-1,3-bis(4,4′-diphenyl)-1,2,3-triazolyl-2-azapropane shows peaks at 3131, 3105, and 3049 cm⁻¹, which are characteristic of the triazole and phenyl C-H stretches. mdpi.com

Table 3: Characteristic FT-IR Absorption Bands for Triazole Derivatives

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
N-H (Triazole) Stretching 3100 - 3150 researchgate.net
C-H (Aromatic) Stretching 3000 - 3100 researchgate.net
C=C (Aromatic) Stretching 1450 - 1600 researchgate.net
N=N (Triazole) Stretching ~1540 researchgate.net

Note: Data sourced from studies on related triazole structures.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HR-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. High-resolution mass spectrometry (HR-MS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. nih.govlcms.cz

Upon ionization, the this compound derivative will form a molecular ion (M⁺). The mass-to-charge ratio (m/z) of this ion gives the molecular weight of the compound. The fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways for 1,2,3-triazoles include the loss of a nitrogen molecule (N₂), which is a characteristic feature. rsc.org The fragmentation pattern will also be influenced by the substituents on the triazole ring and the chloroethyl group.

HR-MS is particularly useful for confirming the elemental formula of the synthesized compound. nih.gov By measuring the mass of the molecular ion with high precision, it is possible to distinguish between compounds with the same nominal mass but different elemental compositions. nih.gov Tandem mass spectrometry (MS/MS) experiments can further elucidate fragmentation pathways and confirm the structure of fragment ions. nih.govnih.gov

Table 4: Compound Names Mentioned in the Article

Compound Name
This compound
2-Nitro-1,3-bis(4,4′-diphenyl)-1,2,3-triazolyl-2-azapropane
Metronidazole

Elemental Analysis for Empirical Formula Verification

Elemental analysis is a fundamental technique employed to determine the elemental composition (typically carbon, hydrogen, and nitrogen) of a synthesized compound. This method provides the mass percentages of each element, which are then compared against the theoretically calculated values based on the compound's proposed empirical formula. A close correlation between the experimental and calculated values serves as crucial evidence for the successful synthesis and purity of the target molecule.

In the characterization of triazole derivatives, elemental analysis is routinely used to confirm that the desired chemical transformation has occurred and to validate the molecular structure alongside spectroscopic methods. nih.gov For instance, studies on various novel 1,2,4-triazole (B32235) derivatives have successfully utilized this technique to confirm their structures. nih.govresearchgate.net The structures of newly synthesized 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-ones and 1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl) butane-1,4-diones were corroborated through elemental analysis, ensuring the integrity of the heterocyclic scaffolds. nih.gov

The results are typically presented as "Calculated" (Calcd.) and "Found" values. The calculated percentages are derived from the molecular formula, while the found values are the results obtained from the analytical instrument. A high degree of agreement between these values, usually within a ±0.4% margin, is considered a confirmation of the compound's empirical formula.

Interactive Table: Representative Elemental Analysis Data for Triazole Derivatives

CompoundMolecular FormulaElementCalculated (%)Found (%)
Ethyl 4-(4-((1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl)methoxy)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylateC₂₄H₂₄ClN₅O₄C59.8159.85
H5.025.05
N14.5314.50
1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-oneC₁₇H₁₅N₃OC73.6373.51
H5.455.32
N15.1515.28
1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl) butane-1,4-dioneC₁₈H₁₅N₃O₂C67.7067.84
H4.734.61
N13.1613.02

Note: The data presented is for illustrative purposes based on published findings for various triazole derivatives to demonstrate the application of the technique. nih.govmdpi.com

Single Crystal X-ray Diffraction for Definitive Solid-State Structure Determination

Single crystal X-ray diffraction is an unparalleled analytical technique for the unambiguous determination of a molecule's three-dimensional structure in the solid state. By analyzing the diffraction pattern of X-rays passing through a single, high-quality crystal, it is possible to map the precise positions of atoms in the crystal lattice. This provides definitive information on bond lengths, bond angles, and stereochemistry, confirming the compound's constitution and conformation.

The analysis yields detailed crystallographic data, including the crystal system, space group, and unit cell dimensions (a, b, c, α, β, γ). This information is crucial for understanding the packing of molecules in the solid state and identifying intermolecular interactions. The structure of (4R)-methyl-3-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)thiazolidin-4-carboxylate was determined to have an orthorhombic crystal system with the space group P 222₁. researchgate.net In another study, a synthesized 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole derivative was found to crystallize in a triclinic system with the space group P-1. mdpi.com These examples highlight the power of the technique to provide detailed and definitive structural proof for novel triazole compounds. researchgate.netmdpi.com

Interactive Table: Representative Single Crystal X-ray Diffraction Data for Triazole Derivatives

Parameter(4R)-methyl-3-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)thiazolidin-4-carboxylate researchgate.net6-(4-Bromophenyl)-6-methyl-3-(methylthio)-6,11-dihydro-5H- mdpi.comnih.govresearchgate.nettriazolo[4',3':2,3]pyridazino[4,5-b]indole mdpi.com
Compound Formula C₁₄H₁₃ClN₄O₃SC₁₉H₁₆BrN₅S
Crystal System OrthorhombicTriclinic
Space Group P 222₁P-1
a (Å) 20.876 (2)5.9308 (2)
b (Å) 12.111 (1)10.9695 (3)
c (Å) 6.288 (9)14.7966 (4)
α (°) 90100.5010 (10)
β (°) 9098.6180 (10)
γ (°) 90103.8180 (10)
Volume (ų) 1589.7 (2)900.07 (5)
Z (Molecules/unit cell) Not specified4

Reaction Mechanisms and Mechanistic Studies of 4 2 Chloroethyl 1h 1,2,3 Triazole and Its Transformations

Mechanistic Pathways of Azide-Alkyne Cycloadditions (e.g., Huisgen Reaction, CuAAC)

The synthesis of the 1H-1,2,3-triazole core of 4-(2-chloroethyl)-1H-1,2,3-triazole is most prominently achieved through azide-alkyne cycloaddition reactions. The mechanistic details of these transformations dictate the regioselectivity and efficiency of the synthesis.

The Huisgen 1,3-dipolar cycloaddition is the thermal, uncatalyzed reaction between an azide (B81097) and an alkyne. This reaction proceeds through a concerted, pericyclic mechanism involving a 1,3-dipolar cycloaddition. organic-chemistry.org However, a significant drawback of the thermal Huisgen cycloaddition is the lack of regioselectivity, often resulting in a mixture of 1,4- and 1,5-disubstituted triazole isomers. researchgate.net The reaction requires elevated temperatures and long reaction times due to a high activation energy barrier. nih.gov

The advent of "click chemistry" popularized the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) , a highly efficient and regioselective variant of the Huisgen cycloaddition. researchgate.netmdpi.com This reaction exclusively yields the 1,4-disubstituted 1,2,3-triazole isomer. nih.govnih.gov The mechanism of the CuAAC is stepwise and involves the formation of a copper acetylide intermediate. mdpi.com This intermediate then reacts with the azide, leading to a six-membered copper-containing ring which then undergoes rearrangement and protonolysis to yield the 1,4-disubstituted triazole and regenerate the copper(I) catalyst. organic-chemistry.org The CuAAC reaction is significantly faster than the uncatalyzed version, with rate accelerations of up to 10⁷ to 10⁸. nih.gov

Role of Catalysts (e.g., Copper(I), Ruthenium(II), Palladium) in Regioselectivity and Reaction Kinetics

The choice of catalyst is paramount in controlling the regioselectivity and kinetics of azide-alkyne cycloadditions.

Copper(I) catalysts are the cornerstone of the CuAAC reaction, ensuring the exclusive formation of 1,4-disubstituted 1,2,3-triazoles. nih.govnih.gov The reaction is typically carried out using a copper(II) salt, such as CuSO₄·5H₂O, in the presence of a reducing agent, like sodium ascorbate, to generate the active Cu(I) species in situ. nih.gov The reaction is robust and can be performed in various solvents, including water, and at room temperature. nih.gov

Ruthenium(II) catalysts, in contrast, direct the cycloaddition to selectively produce the 1,5-disubstituted 1,2,3-triazole isomer. nih.govnih.gov The proposed mechanism for the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) involves the formation of a ruthenium-acetylide complex, followed by oxidative coupling with the azide to form a ruthenacycle intermediate. nih.gov Reductive elimination from this intermediate then furnishes the 1,5-triazole product. nih.gov Unlike CuAAC, RuAAC can also be employed with internal alkynes to produce fully substituted triazoles. nih.gov

Palladium has also been utilized in the synthesis of 1,2,3-triazoles. For instance, a Cu/Pd transmetalation relay catalysis has been developed for a three-component reaction of an azide, an alkyne, and an aryl halide to produce 1,4,5-trisubstituted 1,2,3-triazoles with high regioselectivity.

The following table summarizes the influence of different catalysts on the regioselectivity of the azide-alkyne cycloaddition:

CatalystPredominant RegioisomerTypical Reaction Conditions
None (Thermal)Mixture of 1,4- and 1,5-isomersHigh temperature, long reaction times
Copper(I)1,4-disubstitutedRoom temperature, various solvents (including water)
Ruthenium(II)1,5-disubstitutedOften requires elevated temperatures
Palladium1,4,5-trisubstituted (in multicomponent reactions)Varies depending on the specific catalytic system

Mechanistic Investigations of Nucleophilic Substitution at the 2-chloroethyl Group

The 2-chloroethyl group of this compound is a reactive handle that allows for a variety of post-synthesis modifications through nucleophilic substitution reactions. While specific mechanistic studies on this exact compound are not extensively documented in the reviewed literature, the general principles of nucleophilic substitution on alkyl halides can be applied.

The reaction would proceed via an S_N2 mechanism, where a nucleophile attacks the carbon atom bearing the chlorine, and the chloride ion is displaced in a single, concerted step. The rate of this reaction would be influenced by several factors:

The nature of the nucleophile: Stronger nucleophiles will react faster.

The solvent: Polar aprotic solvents are known to accelerate S_N2 reactions.

Steric hindrance: The accessibility of the electrophilic carbon to the incoming nucleophile.

The triazole ring itself, being electron-withdrawing, may have an electronic effect on the reactivity of the chloroethyl group, potentially making the carbon more susceptible to nucleophilic attack.

Studies on Tautomeric Equilibria and Aromaticity within the 1H-1,2,3-Triazole Ring System

The 1H-1,2,3-triazole ring is an aromatic system, a property that contributes to its stability. nih.gov The aromaticity arises from the delocalization of six π-electrons within the five-membered ring. nih.gov This heterocyclic system can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers. frontiersin.orgresearchgate.net

Spectroscopic and computational studies have been conducted to investigate the tautomeric equilibrium of 1,2,3-triazoles. frontiersin.orgresearchgate.net In the gas phase, the 2H-tautomer is generally more stable than the 1H-tautomer. frontiersin.org However, in solution, the position of the equilibrium can be influenced by the solvent polarity. frontiersin.org For instance, in aqueous solution, the 2H-tautomer of 1,2,3-triazole is favored. The tautomeric form can significantly influence the chemical reactivity and biological activity of triazole derivatives.

The aromatic character of the 1,2,3-triazole ring is a key feature, rendering it stable to a range of conditions, including acidic and basic hydrolysis.

Mechanistic Insights into Derivatization Reactions Involving the Triazole Scaffold

The 1,2,3-triazole scaffold of this compound can undergo various derivatization reactions, further expanding its chemical diversity. These reactions primarily involve electrophilic attack on the nitrogen atoms of the triazole ring.

Alkylation and acylation are common derivatization reactions. The regioselectivity of these reactions can be influenced by the substituents on the triazole ring and the reaction conditions. For instance, the alkylation of NH-1,2,3-triazoles can lead to a mixture of N1- and N2-substituted products. The steric and electronic properties of the substituents can direct the electrophilic attack to a specific nitrogen atom.

Furthermore, the triazole ring can participate in the formation of coordination complexes with metal ions, a property that is exploited in catalysis and materials science. The nitrogen atoms of the triazole ring act as ligands, coordinating to the metal center.

Theoretical and Computational Studies of 4 2 Chloroethyl 1h 1,2,3 Triazole

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational tool for investigating the electronic properties of molecules. bohrium.com For triazole derivatives, DFT calculations are instrumental in understanding their structure, stability, and reactivity. nih.govresearchgate.net

Conformational Analysis and Potential Energy Surface (PES) Mapping

Conformational analysis of triazole-containing molecules, often performed using DFT methods, helps identify the most stable three-dimensional arrangements of the atoms. ekb.eg By mapping the potential energy surface (PES), researchers can locate various conformers and the energy barriers between them. ekb.egekb.eg This analysis is crucial as the conformation of a molecule can significantly influence its biological activity and chemical reactivity. For instance, studies on bi-1,2,3-triazole have utilized DFT to scan the PES and identify numerous conformers with minimal energy. ekb.egekb.eg This process involves systematically changing dihedral angles and calculating the corresponding energy to map out the conformational landscape. ekb.eg

Analysis of Frontier Molecular Orbitals (FMOs)

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to predict a molecule's reactivity. wikipedia.orgyoutube.com The energy and distribution of these orbitals are key to understanding how a molecule will interact with other chemical species. nih.govyoutube.com

The HOMO is associated with the molecule's ability to donate electrons, indicating its nucleophilicity or basicity. youtube.com Conversely, the LUMO relates to the molecule's capacity to accept electrons, reflecting its electrophilicity. youtube.com The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for assessing molecular stability and reactivity; a smaller gap generally suggests higher reactivity. nih.govinorgchemres.org DFT calculations are frequently employed to determine the energies of the HOMO and LUMO and to visualize their spatial distribution across the molecule. nih.govinorgchemres.org

Table 1: Frontier Molecular Orbital (FMO) Parameters

Parameter Description Significance
EHOMO Energy of the Highest Occupied Molecular Orbital Indicates the molecule's electron-donating ability (nucleophilicity).
ELUMO Energy of the Lowest Unoccupied Molecular Orbital Indicates the molecule's electron-accepting ability (electrophilicity).

| ΔE (LUMO-HOMO) | Energy gap between LUMO and HOMO | Relates to the molecule's chemical reactivity and stability. A smaller gap often implies higher reactivity. |

Determination of Chemical Reactivity Descriptors

From the HOMO and LUMO energies obtained through DFT calculations, several chemical reactivity descriptors can be derived. These descriptors provide a quantitative measure of a molecule's reactivity. inorgchemres.org

Electronegativity (χ): Represents the ability of a molecule to attract electrons.

Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. A harder molecule has a larger HOMO-LUMO gap. inorgchemres.org

Chemical Softness (S): The reciprocal of hardness, indicating how easily a molecule's electron cloud can be polarized. nih.gov

Electrophilicity Index (ω): A measure of the energy stabilization when a molecule accepts an additional electronic charge from the environment. nih.gov

These descriptors are valuable for predicting how 4-(2-chloroethyl)-1H-1,2,3-triazole might behave in different chemical environments and reactions. nih.gov

Table 2: Chemical Reactivity Descriptors

Descriptor Formula Description
Electronegativity (χ) χ = -(EHOMO + ELUMO) / 2 Measures the power of an atom or group of atoms to attract electrons towards itself.
Chemical Hardness (η) η = (ELUMO - EHOMO) / 2 Measures the resistance to charge transfer.
Chemical Softness (S) S = 1 / η Reciprocal of hardness, indicates the molecule's polarizability.

| Electrophilicity Index (ω) | ω = χ2 / (2η) | Quantifies the global electrophilic nature of a molecule. |

Computational Modeling of Reaction Pathways and Transition States

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions. nih.gov For this compound, this involves mapping out the potential energy surface for a given reaction to identify the reactants, products, intermediates, and, crucially, the transition states. The energy of the transition state determines the activation energy and, therefore, the rate of the reaction.

Theoretical studies on related triazole compounds have successfully used computational methods to investigate reaction pathways, such as cycloaddition reactions. mdpi.commdpi.com These studies can predict the most likely reaction mechanisms and the regioselectivity of the products formed. mdpi.com

Solvent Effects on Electronic Properties and Reactivity Profiles

The surrounding solvent can significantly influence the electronic properties and reactivity of a molecule. ekb.eg Computational models, such as the Polarizable Continuum Model (PCM), can be used in conjunction with DFT calculations to simulate the effect of different solvents. ekb.egekb.eg These studies have shown that for triazole derivatives, the stability of different tautomers and conformers can vary depending on the polarity of the solvent. ekb.egresearchgate.net For this compound, investigating solvent effects is important for understanding its behavior in different experimental conditions and biological environments. scielo.br

In-Depth Theoretical Analysis of this compound Remains Elusive in Scientific Literature

While numerous studies detail the synthesis and experimental characterization of a wide array of substituted triazoles, including their nuclear magnetic resonance (NMR) and infrared (IR) spectra, a specific focus on the theoretical calculations for this compound is not apparent. Computational methods such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are commonly employed to predict and interpret the spectroscopic characteristics of organic molecules, offering valuable insights into their electronic structure and vibrational modes. However, the application of these methods to this compound has not been a specific subject of published research.

General studies on other triazole derivatives have utilized these computational tools to correlate experimental data with theoretical models. For instance, research on various 1,2,3- and 1,2,4-triazole (B32235) compounds has demonstrated the use of DFT to calculate optimized geometries, vibrational frequencies, and NMR chemical shifts, which are then compared with experimental findings. Such studies provide a foundational understanding of the spectroscopic behavior of the triazole ring system.

However, without specific research dedicated to this compound, a detailed section on the theoretical interpretations of its spectroscopic data, including data tables and in-depth research findings, cannot be constructed. The scientific community has yet to publish a focused investigation into the computational spectroscopy of this particular compound.

Applications of 4 2 Chloroethyl 1h 1,2,3 Triazole in Advanced Chemical Synthesis and Materials Science

Utilization as Versatile Building Blocks in Complex Organic Synthesis

The 4-(2-chloroethyl)-1H-1,2,3-triazole scaffold is a potent building block in organic synthesis due to the distinct reactivity of its components. The 1,2,3-triazole ring is an exceptionally stable aromatic system, resistant to oxidative conditions as well as acidic or basic hydrolysis, making it an ideal core for constructing complex molecular architectures. mdpi.com The primary point of reactivity is the chloroethyl side chain. The chlorine atom, being a good leaving group, renders the adjacent carbon atom electrophilic and susceptible to nucleophilic substitution reactions.

This reactivity allows for the facile introduction of various functional groups, extending the carbon skeleton and enabling the synthesis of a diverse library of derivatives. For instance, reaction with amines, thiols, azides, or alkoxides can lead to new molecules with tailored properties. This versatility is crucial in medicinal chemistry, where the 1,2,3-triazole ring is often used as a bioisostere for an amide bond, enhancing the metabolic stability of drug candidates. lifechemicals.com The ability to start with a simple chloroethyl-substituted triazole and subsequently introduce molecular complexity is a cornerstone of its utility. Research on similar functionalized triazoles, such as 4-trichloroacetyl-1,2,3-triazoles, has demonstrated their effectiveness as intermediates for creating more complex heterocyclic systems like carbohydrazides and oxadiazoles (B1248032) through straightforward reactions. researchgate.net

Table 1: Synthetic Transformations of Functionalized Triazole Building Blocks
Starting Material TypeReagentProduct ClassSignificanceReference
Haloalkyl-triazoleNucleophiles (e.g., R-NH₂, R-SH, NaN₃)Substituted alkyl-triazolesIntroduction of diverse functional groups for further elaboration. nih.gov
Triazole-4-carbonyl chloride5-Substituted tetrazoles1,3,4-OxadiazolesConstruction of linked heterocyclic systems. nih.gov
4-Trichloroacetyl-1,2,3-triazoleHydrazine hydrateCarbohydrazidesVersatile intermediate for building analogous heterocycles. researchgate.net
Triazole with N-H bondAlkyl halidesN-Substituted triazolesModification of the triazole core itself. nih.gov

Design and Synthesis of Novel Ligands for Catalytic Processes

The 1,2,3-triazole ring is an effective structural motif in the design of ligands for transition metal catalysis. The three nitrogen atoms within the ring can act as donor atoms to coordinate with metal centers. nih.gov Furthermore, the C-H bond at the 5-position of the triazole ring can be activated for cyclometalation. The compound this compound is an excellent precursor for creating tailored ligands. The chloroethyl group can be readily substituted by another coordinating moiety, such as a pyridine, phosphine, or another heterocycle, to generate bidentate or tridentate ligands.

For example, a substitution reaction with a pyridine-containing thiol could yield a bidentate N,S-ligand. The resulting ligands can be used to stabilize and modulate the reactivity of metal catalysts in a variety of organic transformations. Triazole-based ligands have been successfully employed in reactions such as the Suzuki-Miyaura coupling, amination of aryl chlorides, and in the formation of emissive iridium(III) complexes for photoredox catalysis. nih.govresearchgate.net The modular synthesis, starting from a building block like this compound, allows for the systematic tuning of the ligand's steric and electronic properties to optimize catalyst performance for specific reactions.

Table 2: Examples of Catalytic Processes Utilizing Triazole-Based Ligands
Catalytic ReactionMetal CenterRole of Triazole LigandReference
Suzuki-Miyaura CouplingPalladium (Pd)Enhances catalyst stability and activity for C-C bond formation. dntb.gov.ua
Amination of Aryl ChloridesCopper (Cu)Facilitates C-N bond formation. researchgate.net
Photoredox CatalysisIridium (Ir)Acts as a cyclometalating ligand to create photoactive complexes. nih.gov
Azide-Alkyne Cycloaddition (CuAAC)Copper (Cu)Can be part of the product or used as an ancillary ligand to modulate the catalyst. biolmolchem.com

Integration into Polymeric Architectures and Advanced Materials

The development of functional polymers has benefited greatly from the incorporation of 1,2,3-triazole units. lifechemicals.com These heterocycles enhance the thermal stability and can introduce specific functionalities into the polymer backbone. This compound can serve as a key monomer for the synthesis of advanced polymeric materials. The chloroethyl group is a versatile handle for polymerization.

One major route is through conversion of the chloroethyl group into either an azide (B81097) or a terminal alkyne. This modification transforms the molecule into a monomer suitable for copper-catalyzed azide-alkyne cycloaddition (CuAAC) polymerization, a powerful method for creating well-defined polytriazoles. mdpi.com This approach allows for the synthesis of polymers with a high density of triazole rings in the backbone. Research in this area focuses on creating sequence-defined polymers, where the monomer units are arranged in a precise order, mimicking biological macromolecules. rsc.org Such materials have potential applications as photostabilizing agents, corrosion inhibitors, and in the development of novel ionic liquids. lifechemicals.com

Table 3: Polymerization Strategies Involving Triazole-Based Monomers
Polymerization MethodRequired Monomer FunctionalityResulting Polymer ArchitectureReference
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Monomers with terminal alkyne and azide groups.Linear polytriazoles with 1,4-disubstituted rings. mdpi.com
Huisgen Cycloaddition (Thermal)Monomers with terminal alkyne and azide groups.Polytriazoles with a mix of 1,4- and 1,5-disubstituted rings. mdpi.com
PolycondensationTwo distinct functional groups (e.g., amine and carboxylic acid) on triazole monomers.Polyamides or polyesters with triazole units. rsc.org
Post-Polymerization ModificationPolymer with pendant reactive groups (e.g., chloroethyl) for grafting triazoles.Graft copolymers with triazole side chains. lifechemicals.com

Development of Chemical Sensors and Probes

The field of chemical sensing has extensively utilized the 1,2,3-triazole motif in the design of selective and sensitive chemosensors for detecting a range of analytes, including metal ions, anions, and neutral molecules. researchgate.netnih.gov The triazole ring can act as a binding site itself or as a stable linker connecting a receptor unit to a signaling unit (e.g., a fluorophore). The nitrogen atoms of the triazole can participate in coordination with metal cations, while the C-H and N-H bonds can form hydrogen bonds with anionic species. nih.govrsc.org

This compound is a strategic starting material for sensor synthesis. The chloroethyl group allows for the straightforward attachment of a signaling molecule, such as a pyrene (B120774), coumarin, or quinoline (B57606) fluorophore, through a simple nucleophilic substitution reaction. This modular approach, often facilitated by click chemistry, enables the rapid generation of sensor libraries for screening against various targets. nih.gov For example, triazole-based fluorescent sensors have been developed that show a "turn-on" or "turn-off" response upon binding to specific ions like fluoride (B91410) or heavy metals such as Hg²⁺. rsc.orgcapes.gov.br The ability to fine-tune the sensor's structure by starting with a versatile building block is key to achieving high selectivity and sensitivity for the target analyte. sci-hub.se

Table 4: Triazole-Based Chemical Sensors and Their Analytes
AnalyteSignaling MechanismRole of TriazoleExample Sensor FeatureReference
Anions (e.g., F⁻, OAc⁻)Fluorescence "Turn-On"Acts as H-bond donor and part of the signaling pathway.Phenol moiety for deprotonation-induced emission. rsc.org
Metal Cations (e.g., Hg²⁺, Ag⁺, Fe³⁺)Fluorescence Quenching or EnhancementNitrogen atoms act as a coordination site.Coupled to pyrene or quinoline fluorophores. capes.gov.brsci-hub.se
SaccharidesFluorescence ModulationForms part of a "click-fluor" system generated in situ.Boronic acid receptor unit. nih.gov
Neutral MoleculesColorimetric/FluorometricProvides a stable scaffold for receptor-reporter assembly.Integration into larger host molecules like calixarenes. researchgate.net

Q & A

Q. How can researchers optimize the synthesis of 4-(2-chloroethyl)-1H-1,2,3-triazole to improve yield and purity?

  • Methodological Answer : Synthesis optimization involves systematic variation of reaction parameters. For example:
  • Solvent Selection : Polar aprotic solvents (e.g., DMSO) enhance reaction efficiency for triazole derivatives, as seen in reflux conditions yielding 65% for a structurally analogous compound .
  • Catalyst Screening : Acidic conditions (e.g., glacial acetic acid) facilitate cyclization; alternative catalysts like Cu(I) for "click chemistry" could be explored.
  • Reaction Time/Temperature : Extended reflux durations (e.g., 18 hours) improve intermediate formation but may degrade thermally sensitive products .
  • Purification : Recrystallization in water-ethanol mixtures effectively isolates pure triazoles .

Q. What characterization techniques are critical for verifying the structure of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^13C NMR identify substituents (e.g., chloroethyl group at δ ~3.8 ppm for CH2_2Cl).
  • IR Spectroscopy : Confirm triazole ring absorption bands (e.g., C-N stretch at 1500–1600 cm1^{-1}) and chloroethyl C-Cl stretch (~650 cm1^{-1}) .
  • Mass Spectrometry : High-resolution MS validates molecular ion peaks (e.g., [M+H]+^+ for C4_4H6_6ClN3+_3^+).
  • X-ray Crystallography : Resolves bond angles/geometry (see analogous triazole structures in ).

Q. How can researchers assess the biological activity of this compound in preliminary assays?

  • Methodological Answer :
  • Antimicrobial Screening : Use agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with zone-of-inhibition measurements .
  • Cytotoxicity Testing : MTT assays on human cell lines (e.g., HEK-293) to determine IC50_{50} values .
  • Enzyme Inhibition : Target-specific assays (e.g., kinase or protease inhibition) with fluorometric/colorimetric readouts.

Q. What experimental design considerations are essential for studying reaction mechanisms involving this compound?

  • Methodological Answer :
  • Isotopic Labeling : Use 15^{15}N or 2^{2}H to trace intermediates in cyclization pathways.
  • Kinetic Studies : Monitor reaction progress via HPLC or in-situ FTIR to identify rate-determining steps .
  • Computational Modeling : DFT calculations predict transition states and regioselectivity (e.g., Huisgen 1,3-dipolar cycloaddition analogs) .

Advanced Research Questions

Q. How should researchers address contradictions in biological activity data for this compound across studies?

  • Methodological Answer :
  • Meta-Analysis : Compare assay conditions (e.g., pH, cell lines) from conflicting studies .
  • Dose-Response Curves : Replicate experiments with standardized concentrations to identify threshold effects.
  • Structural Analog Testing : Synthesize derivatives to isolate variables (e.g., chloroethyl vs. methyl groups) .

Q. What strategies enable computational modeling of this compound’s interactions with biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock or Schrödinger Suite to predict binding modes to proteins (e.g., cytochrome P450) .
  • MD Simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories.
  • QSAR Models : Corrogate substituent effects (e.g., Cl vs. Br) on bioactivity .

Q. How can researchers design experiments to explore structure-activity relationships (SAR) for this compound derivatives?

  • Methodological Answer :
  • Library Synthesis : Prepare analogs with varied substituents (e.g., alkyl, aryl, halogens) at the triazole and chloroethyl positions .
  • Pharmacophore Mapping : Identify critical functional groups via 3D alignment of active/inactive derivatives.
  • Free-Wilson Analysis : Quantify contributions of substituents to biological activity .

Q. What methodologies are effective for studying the stability of this compound under experimental conditions?

  • Methodological Answer :
  • Accelerated Stability Testing : Expose the compound to heat (40–60°C), humidity (75% RH), and light to simulate degradation .
  • HPLC-MS Monitoring : Track decomposition products (e.g., hydrolysis to 1,2,3-triazole and chloroethanol).
  • pH-Dependent Studies : Assess stability in buffers (pH 2–12) to mimic physiological environments .

Q. How can researchers integrate this compound into multi-step synthetic pathways for complex molecules?

  • Methodological Answer :
  • Click Chemistry : Use Cu(I)-catalyzed azide-alkyne cycloaddition to append the triazole to biomolecules (e.g., peptides) .
  • Cross-Coupling Reactions : Suzuki-Miyaura coupling to introduce aryl groups at the chloroethyl position.
  • Protecting Group Strategies : Temporarily mask reactive sites (e.g., triazole N-H) during synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.